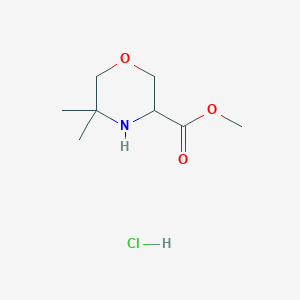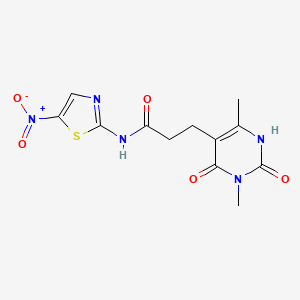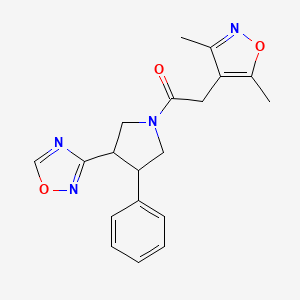
Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2344678-54-0 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride” is 209.67 . Its InChI Code is 1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H .Physical And Chemical Properties Analysis
“Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride” is a powder at room temperature .Applications De Recherche Scientifique
Pharmacological Applications
Neurokinin-1 Receptor Antagonism : A study described the synthesis of a water-soluble neurokinin-1 receptor antagonist that is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the potential of similar compounds in pharmacology (Harrison et al., 2001).
Antitumor Activity : Research on o-carboxybenzoylferrocene sodium salt explored its antitumor activity in vivo, with modifications leading to derivatives of dimethylamine, piperidine, pyrrolidine, and morpholine, indicating the versatility of these structures in developing antitumor agents (Simenel et al., 2008).
DNA Binding and Biological Activity : A study on platinum(II) complexes with methyl-substituted 1,10-phenanthrolines demonstrated their potential in binding to DNA and exhibiting biological activity against certain cancer cell lines, providing insights into the design of anticancer drugs (Brodie et al., 2004).
Material Science and Organic Synthesis Applications
Cobalt Carbonyl-catalyzed Hydroesterification : Research into the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene for the production of methyl esters such as methyl 3-pentenoate and dimethyl adipate demonstrates the compound's utility in organic synthesis and material science (Matsuda, 1973).
Corrosion Inhibition : Novel 8-Hydroxyquinoline derivatives synthesized for the purpose of acidic corrosion inhibition of mild steel illustrate the application of morpholine derivatives in industrial applications, offering insights into the protection of materials (Rbaa et al., 2018).
Safety And Hazards
The safety information for “Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFXCUUIOKBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,5-dimethylmorpholine-3-carboxylate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide](/img/structure/B2687232.png)



![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)
![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)

![5-(2,4-Dimethylphenyl)sulfonyl-2,2-difluoro-5-azaspiro[2.3]hexane](/img/structure/B2687249.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)


![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)